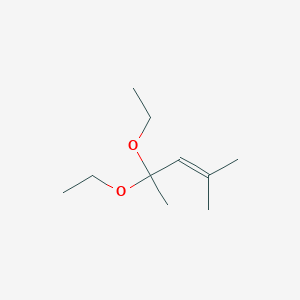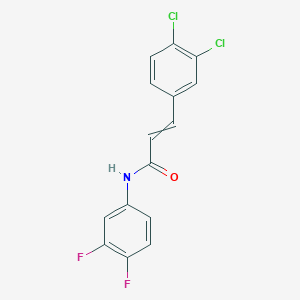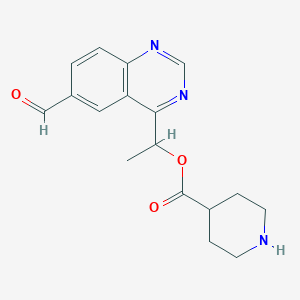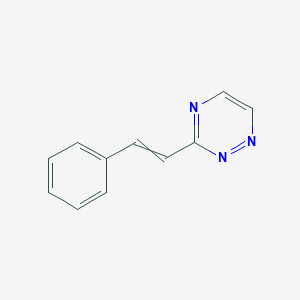
3-(2-Phenylethenyl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylethenyl)-1,2,4-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The phenylethenyl group attached to the triazine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethenyl)-1,2,4-triazine can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with cyanogen chloride, followed by cyclization to form the triazine ring. Another method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the phenylethenyl group, which is then introduced to the triazine ring through a cyclization reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Phenylethenyl)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The phenylethenyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The hydrogen atoms on the triazine ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated, alkylated, or arylated triazine derivatives.
Scientific Research Applications
3-(2-Phenylethenyl)-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(2-Phenylethenyl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The phenylethenyl group can interact with cellular receptors, leading to the modulation of signaling pathways. The triazine ring can form hydrogen bonds with target proteins, affecting their function and activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of gene expression .
Comparison with Similar Compounds
Trans-9-(2-Phenylethenyl)anthracene: Similar in structure but contains an anthracene ring instead of a triazine ring.
2-(2-Phenylethenyl)chromone: Contains a chromone ring and exhibits different chemical properties.
Uniqueness: 3-(2-Phenylethenyl)-1,2,4-triazine is unique due to the presence of the triazine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the phenylethenyl group with the triazine ring enhances its potential for various applications in research and industry.
Properties
CAS No. |
508231-23-0 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-(2-phenylethenyl)-1,2,4-triazine |
InChI |
InChI=1S/C11H9N3/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-14-11/h1-9H |
InChI Key |
YJVOFSNVARPYJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


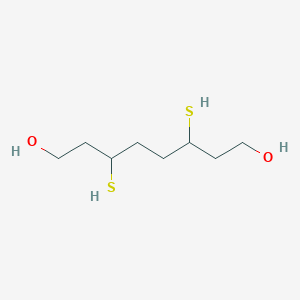
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
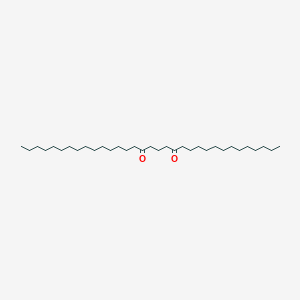
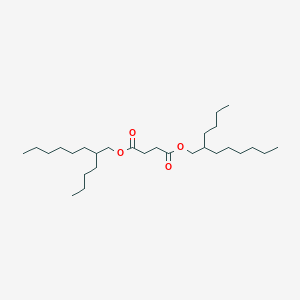
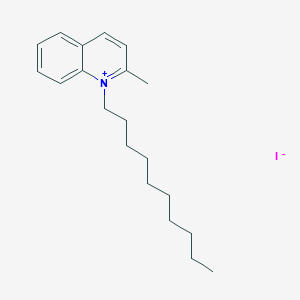
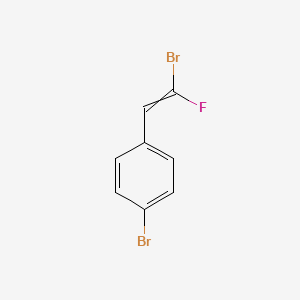
![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)
![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)

![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)
